2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)
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Overview
Description
2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol) is an organic compound characterized by its unique structure, which includes a central 2,3-dimethylbutane core with two ethoxy groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol) typically involves the reaction of 2,3-dimethylbutane with ethylene oxide under controlled conditions. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohyd
Properties
CAS No. |
76779-60-7 |
---|---|
Molecular Formula |
C10H22O4 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-[3-(2-hydroxyethoxy)-2,3-dimethylbutan-2-yl]oxyethanol |
InChI |
InChI=1S/C10H22O4/c1-9(2,13-7-5-11)10(3,4)14-8-6-12/h11-12H,5-8H2,1-4H3 |
InChI Key |
FAQBCTNKBDQTIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)OCCO)OCCO |
Origin of Product |
United States |
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